what is 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
what is 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
An In-Depth Technical Guide to 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate: Synthesis, Mechanisms, and Applications
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
Welcome to this comprehensive technical guide on 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical linkers and protecting group strategies. As a heterobifunctional linker, this molecule offers a unique combination of a base-labile Fmoc-protected amine and a terminal primary amine, separated by a flexible propyl spacer. This architecture makes it an invaluable tool in solid-phase peptide synthesis (SPPS), surface functionalization of materials, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).
This guide moves beyond a simple recitation of facts. It is structured to provide a deep, mechanistic understanding and practical, field-proven protocols. We will explore not just how to use this molecule, but why specific methodologies are chosen, the chemical principles that ensure success, and the self-validating systems that underpin trustworthy and reproducible results.
Core Concepts and Chemical Properties
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a bifunctional linker molecule. Its utility is derived from the orthogonal nature of its two terminal groups: a primary amine that serves as a nucleophilic handle for conjugation, and another primary amine temporarily masked by the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The Fmoc group is the cornerstone of its application. It is stable to acidic conditions but can be selectively and cleanly removed under mild basic conditions, a property that is central to its use in iterative chemical synthesis.[1][2] This allows for the sequential construction of molecular architectures without disturbing other acid-labile components.[1]
Chemical Structure & Properties
| Property | Value | Source(s) |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate | N/A |
| Synonyms | mono-Fmoc 1,3-diaminopropane, Fmoc-NH(CH₂)₃NH₂ | |
| CAS Number | 166410-34-0 | [2] |
| Molecular Formula | C₁₈H₂₀N₂O₂ | [2] |
| Molecular Weight | 296.36 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Storage | 2-8°C, away from light, dry | [2] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Methylene Chloride | [4] |
Note: The compound is often supplied and used as its hydrochloride salt (CAS: 210767-37-6), which has a molecular weight of 332.82 g/mol and may have different solubility properties.[5]
Synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
The synthesis of this linker requires the selective mono-protection of a symmetric diamine, 1,3-diaminopropane. Direct reaction often leads to a mixture of mono-protected, di-protected, and unreacted starting material. A common and effective strategy to achieve high yields of the mono-protected product involves using a large excess of the diamine or employing a two-step Boc/Fmoc protection-swap strategy.
The following protocol is adapted from established methods for the mono-protection of similar diamines, such as ethylenediamine.[4] The principle relies on first creating a mono-Boc-protected intermediate, which is more easily purified, followed by deprotection and immediate reprotection with the Fmoc group.
Protocol 1: Two-Step Synthesis via Mono-Boc Intermediate
This protocol provides a scalable and high-yield route to the target compound.
Step 1: Synthesis of tert-butyl (3-aminopropyl)carbamate
-
Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,3-diaminopropane (approx. 20 equivalents) in tetrahydrofuran (THF).
-
Reagent Preparation: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in THF.
-
Reaction: Slowly add the Boc₂O solution to the vigorously stirred solution of 1,3-diaminopropane over 1-2 hours at room temperature.
-
Work-up: After stirring overnight, quench the reaction with water. Saturate the aqueous phase with potassium carbonate (K₂CO₃) to reduce the solubility of the product.
-
Extraction: Separate the organic phase. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine. The product can be further purified by flash chromatography if necessary.
Step 2: Boc-Deprotection and Fmoc-Protection
-
Boc Deprotection: Dissolve the purified tert-butyl (3-aminopropyl)carbamate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool in an ice bath. Add trifluoroacetic acid (TFA) (approx. 10 equivalents) and stir for 20-30 minutes.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, dissolve the resulting oil in toluene and concentrate again (azeotropic removal).
-
Fmoc Protection: Dissolve the resulting TFA salt as an oil in DCM and cool in an ice bath under a nitrogen atmosphere. Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 equivalent) as a solid.
-
Base Addition: Slowly add triethylamine (TEA) (approx. 3.0 equivalents) dropwise via an addition funnel.
-
Reaction & Purification: Allow the reaction to stir and warm to room temperature over several hours. Monitor by TLC. Upon completion, the reaction mixture can be washed with dilute acid and brine, dried over Na₂SO₄, and concentrated. The final product, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, is purified by flash column chromatography.[4]
The Chemistry of Fmoc Deprotection: Mechanism and Protocol
The utility of the target molecule is fundamentally linked to the selective cleavage of the Fmoc group. This reaction proceeds via a base-catalyzed β-elimination mechanism.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Mechanism of Deprotection
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system. This proton is acidic due to the electron-withdrawing nature of the aromatic rings.[7]
-
β-Elimination: This abstraction forms a stabilized carbanion. The unstable intermediate rapidly undergoes an E1cB elimination, cleaving the C-O bond. This releases the free N-terminal amine of the substrate, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[6][7]
-
DBF Adduct Formation: The liberated DBF is a potent electrophile. It is immediately trapped by the excess amine base (e.g., piperidine) to form a stable and UV-active adduct. This scavenging step is critical to prevent DBF from reacting with the newly deprotected amine, which would cause chain termination.[6]
Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the standard procedure for removing the Fmoc group from a peptide chain anchored to a solid support resin.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Wash Solvent: DMF
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (typically 10 mL per gram of resin). Agitate the slurry by bubbling with nitrogen or using a mechanical shaker for 1-3 minutes at room temperature.[8] Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.[9]
Self-Validation and Monitoring: The progress of the deprotection and the subsequent coupling can be monitored using qualitative and quantitative tests.
-
Kaiser Test (Ninhydrin Test): This colorimetric assay detects free primary amines. A positive result (blue beads) after the deprotection/wash steps confirms the successful removal of the Fmoc group. A negative result (yellow/clear beads) after the subsequent coupling step indicates a complete coupling reaction.[10]
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, the quantity of Fmoc groups cleaved can be calculated using the Beer-Lambert law. This is a standard method for determining the initial loading of the first amino acid onto the resin.[8]
Applications in Research and Drug Development
The unique structure of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate makes it a versatile tool for several advanced applications.
4.1 Linker in Solid-Phase Peptide Synthesis (SPPS)
While not an amino acid itself, this molecule can be incorporated into a peptide sequence on-resin to introduce a flexible spacer with a reactive primary amine on its side chain. This is particularly useful for creating branched peptides or for attaching labels, such as fluorescent dyes or biotin, at a specific internal position of a peptide.
4.2 Surface Functionalization of Nanoparticles and Materials
The terminal primary amine of the linker can be used to attach it to surfaces that have been activated with carboxyl groups, while the Fmoc-protected amine provides a latent functional group for further modification. This is a powerful strategy for the controlled, stepwise functionalization of nanoparticles, quantum dots, and biosensor surfaces.[11]
Protocol 3: Functionalization of Carboxylated Nanoparticles This protocol outlines the general steps to attach the linker to nanoparticles that present carboxylic acid groups on their surface.
Materials:
-
Carboxylated Nanoparticles (e.g., silica, gold, or polymer-based)
-
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
-
Activation Buffer: MES buffer (pH 6.0)
-
Coupling Buffer: PBS or HEPES buffer (pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Deprotection Solution: 20% piperidine in DMF
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer.
-
Carboxyl Activation: Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the surface carboxyl groups, forming a semi-stable sulfo-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Quenching & Washing: Quench the excess EDC and wash the activated nanoparticles by centrifugation and resuspension in Coupling Buffer.
-
Linker Conjugation: Add a solution of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate to the activated nanoparticles. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the nanoparticles to remove unreacted linker and byproducts. The nanoparticles are now functionalized with the Fmoc-protected linker.
-
Fmoc Deprotection (Optional): To expose the terminal amine for further conjugation, resuspend the functionalized nanoparticles in the Deprotection Solution and incubate for 30 minutes.
-
Final Wash: Wash the deprotected nanoparticles extensively with DMF and then with the desired final buffer to yield nanoparticles with a surface of primary amines.
4.3 Component in Antibody-Drug Conjugate (ADC) Linkers
In the rapidly evolving field of targeted drug delivery, ADCs represent a powerful therapeutic modality.[12] The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the conjugate.[13]
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate can serve as a building block in the synthesis of more complex cleavable or non-cleavable linkers. After conjugation of its primary amine to a component of the linker-payload construct, the Fmoc group can be removed to reveal a new reactive site for attachment to the antibody. Its defined length and flexibility can be advantageous in ensuring the payload can be efficiently released or can reach its intracellular target upon internalization of the ADC.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and its reagents.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling Solids: When weighing or handling the powdered form, do so in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particles.
-
Handling Solvents and Reagents: All manipulations involving organic solvents (DMF, DCM), bases (piperidine, TEA), and acids (TFA) must be performed in a certified chemical fume hood. These reagents can be toxic, corrosive, or flammable.
-
Waste Disposal: Dispose of all chemical waste, including solvents and used resins, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not dispose of chemical waste down the drain.
Conclusion
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is more than just a chemical reagent; it is an enabling tool for advanced molecular construction. Its value lies in the strategic combination of a reactive primary amine and a selectively removable Fmoc-protected amine. This guide has provided the foundational knowledge, from synthesis to application, necessary for its effective and reliable use. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently leverage this versatile linker to advance their work in peptide chemistry, materials science, and the development of next-generation targeted therapeutics.
References
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Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery. (2020). Medicinal Research Reviews. Retrieved January 15, 2026, from [Link]
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2021). Medicinal Research Reviews. Retrieved January 15, 2026, from [Link]
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Scheme 1. Synthesis of ligand 1. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Selective Monoformylation Of 1,3-Diaminopropane Derivatives. (1999). Synthetic Communications. Retrieved January 15, 2026, from [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules. Retrieved January 15, 2026, from [Link]
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Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. Retrieved January 15, 2026, from [Link]
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Electronic Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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(9H-fluoren-9-yl)methyl 2-oxoethylcarbamate CAS 156939-62-7. (n.d.). Apnoke Scientific Ltd. Retrieved January 15, 2026, from [Link]
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